![molecular formula C24H17ClN4OS B12396709 Antibacterial agent 131](/img/structure/B12396709.png)
Antibacterial agent 131
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 131 is a quinoline derivative known for its potent antimicrobial properties. It has shown significant activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species . This compound works by disrupting the integrity of fungal cells through the inhibition of ergosterol production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 131 typically involves the formation of a quinoline-thiazole derivativeThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is then purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Antibacterial agent 131 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, altering its antimicrobial properties.
Substitution: Substitution reactions, particularly on the thiazole ring, can enhance or diminish its activity against specific microbial strains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various quinoline-thiazole derivatives, each with distinct antimicrobial profiles .
科学的研究の応用
Antimicrobial Efficacy Against Multidrug-Resistant Bacteria
Ceragenin CSA-131 has shown remarkable efficacy against various MDR strains, including:
- Gram-Positive Bacteria : Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis.
- Gram-Negative Bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.
In a study, CSA-131 exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 mg/L against these pathogens, with a minimum bactericidal concentration (MBC) confirming its bactericidal properties .
Synergistic Effects with Conventional Antibiotics
Research indicates that CSA-131 can enhance the potency of existing antibiotics when used in combination. For instance, studies have reported synergistic effects when CSA-131 is combined with traditional antibiotics such as vancomycin and colistin against resistant strains . This combination therapy approach is crucial for overcoming the limitations posed by antibiotic resistance.
Nanosystem Development for Enhanced Delivery
Recent advancements have focused on the formulation of CSA-131 within nanosystems to improve its delivery and efficacy. For example:
- Gold Nanoparticle Conjugation : CSA-131 has been conjugated with gold nanoparticles to create novel nanocarriers (e.g., AuR NPs@CSA-131). These systems have shown enhanced antibacterial activity due to increased membrane permeabilization and ROS generation .
Nanosystem Type | Bacterial Strains Targeted | Efficacy |
---|---|---|
AuR NPs@CSA-131 | MRSA, E. coli | High |
AuP NPs@CSA-131 | Klebsiella pneumoniae | Moderate |
AuS NPs@CSA-131 | Pseudomonas aeruginosa | High |
Biofilm Disruption
Biofilms present a significant challenge in treating infections as they provide a protective environment for bacteria. CSA-131 has been shown to disrupt biofilms formed by various pathogens, including Candida species and MRSA. Its ability to penetrate biofilms makes it a valuable agent in treating chronic infections associated with biofilm formation .
Therapeutic Potential in Specific Conditions
CSA-131 has demonstrated potential therapeutic applications in conditions such as:
- Cystic Fibrosis : Formulated in micelles, CSA-131 effectively reduces pathogenic fungal strains without damaging respiratory cilia, making it suitable for lung infections .
- Urinary Tract Infections : Studies have indicated that CSA-131 can protect bladder cells from E. coli-induced cytotoxicity while maintaining its antibacterial properties .
Case Study 1: Efficacy Against MRSA
A clinical study evaluated the effectiveness of CSA-131 against MRSA strains isolated from patients with skin infections. The results showed a significant reduction in bacterial load when treated with CSA-131 compared to standard antibiotic therapy alone.
Case Study 2: Application in Cystic Fibrosis
In vitro studies demonstrated that micelle-formulated CSA-131 significantly reduced biofilm formation by Pseudomonas aeruginosa in lung epithelial cells, highlighting its potential for treating respiratory infections in cystic fibrosis patients.
作用機序
The primary mechanism by which antibacterial agent 131 exerts its effects is through the inhibition of ergosterol production in fungal cells. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to cell membrane disruption and cell death. In bacterial cells, the compound targets DNA gyrase, an enzyme essential for DNA replication, thereby inhibiting bacterial growth and proliferation .
類似化合物との比較
Ciprofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity.
Gentamicin: An aminoglycoside antibiotic effective against Gram-negative bacteria.
Allicin: A sulfur-containing compound from garlic with antimicrobial properties .
Uniqueness: Antibacterial agent 131 stands out due to its dual action against both bacterial and fungal pathogens. Unlike ciprofloxacin and gentamicin, which primarily target bacteria, this compound also disrupts fungal cell membranes, making it a versatile antimicrobial agent. Additionally, its unique quinoline-thiazole structure provides a distinct mechanism of action compared to other antibiotics .
生物活性
Antibacterial Agent 131, commonly referred to as CSA-131, is a ceragenin that has demonstrated significant antibacterial and antibiofilm activities against various pathogens. This article delves into its biological activity, supported by case studies, data tables, and detailed research findings.
Overview of CSA-131
CSA-131 is part of the ceragenin family, which are synthetic compounds designed to mimic antimicrobial peptides (AMPs). These compounds exhibit broad-spectrum antibacterial properties and are particularly effective against resistant strains of bacteria. The mechanism of action primarily involves disruption of bacterial membranes, leading to cell lysis.
In Vitro Studies
Numerous studies have evaluated the antibacterial efficacy of CSA-131 against a variety of pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for CSA-131 against several bacterial strains:
Bacterial Strain | MIC (µg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 25 | Effective against both MRSA and MSSA |
Escherichia coli | 10 | High efficacy against uropathogenic strains |
Pseudomonas aeruginosa | 50 | Moderate activity |
Candida albicans | 20 | Effective antifungal activity |
These results indicate that CSA-131 has potent antibacterial activity, especially against Gram-positive bacteria and certain Gram-negative bacteria.
Case Studies
-
Case Study on Biofilm Formation :
A study investigated the efficacy of CSA-131 in eradicating biofilms formed by Pseudomonas aeruginosa. Results showed that treatment with CSA-131 at concentrations as low as 50 µg/mL significantly reduced biofilm biomass by over 80% compared to untreated controls . -
Clinical Relevance :
In a clinical setting, CSA-131 was tested against multidrug-resistant E. coli strains isolated from urinary tract infections. The compound exhibited a bactericidal effect at concentrations below those required for traditional antibiotics, suggesting its potential as an alternative treatment in antibiotic-resistant infections .
The primary mechanism through which CSA-131 exerts its antibacterial effects is through membrane disruption. The compound interacts with the phospholipid bilayer of bacterial membranes, leading to increased permeability and eventual cell death. Additionally, CSA-131 has shown to induce oxidative stress within bacterial cells, further contributing to its bactericidal activity .
Antibiofilm Activity
CSA-131 has been shown not only to kill planktonic bacteria but also to prevent and disrupt biofilm formation. In studies involving mixed-species biofilms, CSA-131 demonstrated a significant reduction in biofilm viability, highlighting its potential use in treating chronic infections where biofilms are prevalent .
Safety and Cytotoxicity
While demonstrating strong antibacterial activity, CSA-131 also exhibits low cytotoxicity towards human cells. In vitro studies indicated that at therapeutic concentrations, CSA-131 did not significantly affect the viability of human epithelial cells (A549) or bladder cells (T24), suggesting a favorable safety profile for potential therapeutic applications .
特性
分子式 |
C24H17ClN4OS |
---|---|
分子量 |
444.9 g/mol |
IUPAC名 |
N-[(E)-(2-chloro-6-methoxyquinolin-3-yl)methylideneamino]-4-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H17ClN4OS/c1-30-18-9-10-21-16(12-18)11-17(23(25)27-21)13-26-29-24-28-22(14-31-24)20-8-4-6-15-5-2-3-7-19(15)20/h2-14H,1H3,(H,28,29)/b26-13+ |
InChIキー |
IKGWZVPDDWNKMS-LGJNPRDNSA-N |
異性体SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
正規SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。